molecular formula C7H5Cl2NO B117139 2-Chloro-1-(6-chloropyridin-2-YL)ethanone CAS No. 152356-58-6

2-Chloro-1-(6-chloropyridin-2-YL)ethanone

Cat. No.: B117139
CAS No.: 152356-58-6
M. Wt: 190.02 g/mol
InChI Key: KBZNMLMMOVMJOF-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-chloropyridin-2-YL)ethanone typically involves the chlorination of 1-(6-chloropyridin-2-YL)ethanone. One common method includes the reaction of 6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-chloropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the ethanone moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Chloro-1-(6-chloropyridin-2-YL)ethanone serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. It is often utilized in the development of novel compounds that can exhibit unique chemical reactivity and biological activity.

Biology

In biological research, this compound has been investigated for its potential to inhibit specific enzymes and modulate protein-ligand interactions. Such properties are essential for understanding metabolic pathways and developing enzyme inhibitors.

Medicine

The compound is explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders and other diseases. Its ability to interact with biological targets positions it as a candidate for drug development.

Agriculture

Due to its structural characteristics, it is also being studied for applications in agrochemicals, including pesticide formulations. The compound's insecticidal properties have been noted, making it relevant for pest control strategies.

Structure-Activity Relationship (SAR)

Research has indicated that the biological activity of this compound is closely related to its structural features. The substitution pattern on the pyridine ring significantly influences its potency as an enzyme inhibitor.

CompoundSubstitution PatternIC50 (nM)Biological Activity
This compound2-Cl, 6-ClTBDEnzyme inhibitor
1-(6-Chloropyridin-3-yl)ethanone6-ClTBDModerate activity
2-Chloro-1-(3-chloropyridin-2-YL)ethanone3-ClTBDVaries
2-Chloro-1-(4-chloropyridin-2-YL)ethanone4-ClTBDVaries

Case Studies and Research Findings

Several studies have highlighted the applications and biological activities of compounds related to this compound:

Insecticidal Activity

Research has demonstrated significant insecticidal activity against various pests, including cotton aphids and green peach aphids, suggesting that modifications to the pyridine ring can enhance or diminish biological activity based on steric factors .

Pharmacological Potential

The compound's interactions with enzymes indicate potential therapeutic applications for conditions such as metabolic syndrome. Further pharmacological studies are necessary to explore its full capabilities .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-chloropyridin-2-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-chloropyridin-3-YL)ethanone
  • 1-(2-Chloropyridin-3-YL)ethanone
  • 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanone

Uniqueness

2-Chloro-1-(6-chloropyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted medicinal applications .

Biological Activity

2-Chloro-1-(6-chloropyridin-2-YL)ethanone, with the CAS number 152356-58-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro-substituted pyridine ring attached to an ethanone moiety. This unique structure suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in disease processes.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For example, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Microorganism MIC (µg/mL) Comparison with Standard Antibiotic
E. coli25Comparable to ampicillin
S. aureus30Similar efficacy to vancomycin

Anticancer Properties

Research indicates that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line

In a study examining the effects on MCF-7 cells, treatment with the compound resulted in:

  • IC50 Value : Approximately 15 µM, indicating significant cytotoxicity.
  • Mechanism of Action : Flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase, suggesting a disruption in the cell cycle.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it has been identified as a potential inhibitor of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways.

Research Findings:

A study utilizing high-throughput screening methods indicated that this compound effectively binds to PDE5, leading to increased cGMP levels in treated cells. This suggests potential applications in treating cardiovascular diseases.

Properties

IUPAC Name

2-chloro-1-(6-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNMLMMOVMJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573994
Record name 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152356-58-6
Record name 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-acetyl-6-chloropyridine (7.48 g) in 1,4-dioxane (112 ml) was added 4N hydrogen chloride in 1,4-dioxane (12.6 ml). To the solution, sulfuryl chloride (13.51 ml) was added dropwise at 30° C. After stirring for 0.5 hour, ice water (150 ml) was added to the solution and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of n-hexane and toluene (1:1) as an eluent to give chloromethyl 6-chloro-2-pyridyl ketone (7.05 g) as a powder.
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7.48 g
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112 mL
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12.6 mL
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13.51 mL
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ice water
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150 mL
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Synthesis routes and methods II

Procedure details

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